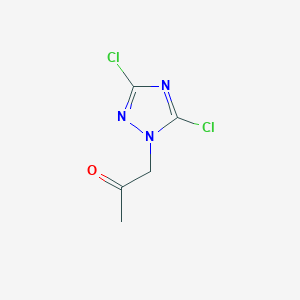

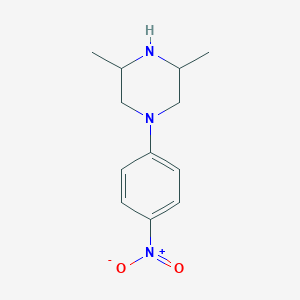

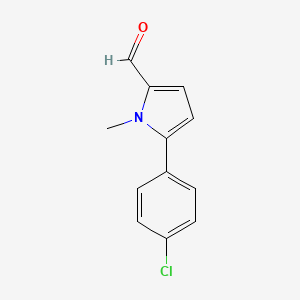

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Applications De Recherche Scientifique

Drug Discovery

1,2,4-Triazoles are a core moiety of a substantial part of marketed and investigational drugs . They are used in the development of antifungal drugs, anticancer and anti-inflammatory agents, substances for treatment microbial and viral infections . For example, prominent examples of biologically active 1,3,5-trisubstituted 1,2,4-triazoles include marketed antihypertensive agent forasartan, first FDA-approved oral medication for chronic iron overload (deferasirox), a benzodiazepine prodrug rilmazafone, and some anticancer drug candidates (bemcentinib and taselisib) .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,4-triazoles are used due to their high chemical stability and aromatic character . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Supramolecular Chemistry

1,2,4-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . This makes them useful in the construction of complex molecular architectures .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various biological applications, such as drug delivery and imaging .

Chemical Biology

In the field of chemical biology, 1,2,4-triazoles are used as a tool to study biological systems . They can be used to label and track molecules in a biological system, providing valuable insights into biological processes .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging due to their ability to absorb and emit light . They can be used to label molecules, allowing them to be tracked and visualized under a microscope .

Materials Science

In materials science, 1,2,4-triazoles are used due to their high chemical stability and strong dipole moment . They can be used in the creation of various materials, including polymers and ceramics .

Propriétés

IUPAC Name |

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHPTRPUNZLOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402023 |

Source

|

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | |

CAS RN |

625401-77-6 |

Source

|

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)